

Application Notes and Protocols for (Rac)- Tivantinib in Kinase Activity Assays

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Compound of Interest		
Compound Name:	(Rac)-Tivantinib	
Cat. No.:	B567748	Get Quote

For Researchers, Scientists, and Drug Development Professionals

(Rac)-Tivantinib (also known as ARQ 197) is a potent and selective, non-ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1][2] While initially developed as a highly specific c-MET inhibitor, further research has revealed its activity against other cellular targets, including Glycogen Synthase Kinase 3α (GSK3 α), Glycogen Synthase Kinase 3β (GSK3 β), and its ability to disrupt microtubule polymerization.[3] These application notes provide detailed protocols for utilizing (Rac)-Tivantinib in various kinase and cellular assays to investigate its mechanism of action and therapeutic potential.

Data Presentation

Table 1: In Vitro Kinase Inhibition Profile of Tivantinib



Kinase Target	(Rac)-Tivantinib IC50/K1	Assay Conditions
c-MET	K _i : 355 nM	Cell-free assay with recombinant human c-MET.[2] [4]
c-MET	IC50: 100 - 300 nM	Inhibition of constitutive or HGF-induced c-MET phosphorylation in various cancer cell lines.[4]
GSK3α	Potent inhibition (upper nM range for (-)-tivantinib)	In vitro kinase assay.
GSK3β	Weaker inhibition compared to GSK3α for (-)-tivantinib	In vitro kinase assay.
Ron	Little to no activity	Cell-free assay.[1]
EGFR	No inhibition	Cell-free assay.[1]
InsR	No inhibition	Cell-free assay.[1]
PDGFRα	No inhibition	Cell-free assay.[1]
FGFR1/4	No inhibition	Cell-free assay.[1]
225 other kinases	No significant inhibition	Kinase panel screening.[3]

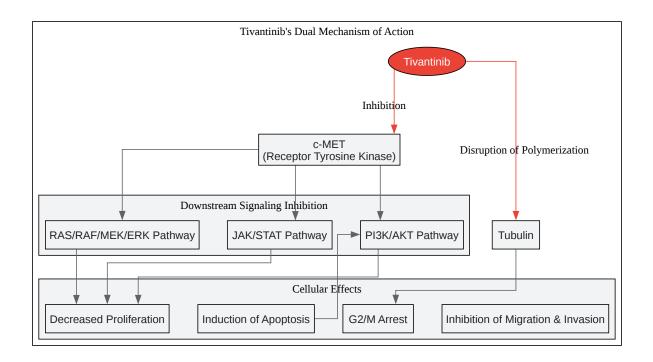
Table 2: Cellular Activity of Tivantinib in Cancer Cell Lines



Cell Line	Cancer Type	Tivantinib Gl50/IC50	Key Genetic Features
A549	Non-Small Cell Lung Cancer	~0.38 μM	KRAS mutant, c-MET independent
H460	Non-Small Cell Lung Cancer	Similar to c-MET addicted lines	KRAS mutation, no MET amplification
EBC1	Non-Small Cell Lung Cancer	~0.36 - 0.8 μM	c-MET amplified, c- MET addicted
MKN45	Gastric Cancer	~0.36 - 0.8 μM	c-MET amplified, c- MET addicted
SNU638	Gastric Cancer	~0.36 - 0.8 μM	c-MET addicted
HT29	Colon Cancer	IC50: ~10 μM (for c- MET phosphorylation)	
MDA-MB-231	Breast Cancer	IC50: ~10 μM (for c- MET phosphorylation)	_

Signaling Pathways and Experimental Workflows

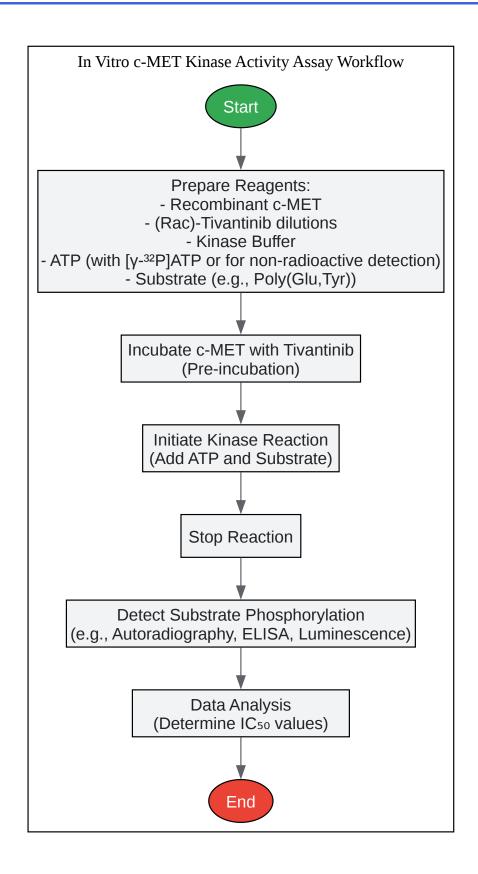




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Caption: Tivantinib inhibits c-MET signaling and disrupts microtubule dynamics.





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Caption: Workflow for an in vitro c-MET kinase activity assay with Tivantinib.



Experimental Protocols In Vitro c-MET Kinase Activity Assay (Radiometric)

This protocol is adapted from established methods for tyrosine kinase assays and is suitable for determining the IC₅₀ of **(Rac)-Tivantinib** against c-MET.

Materials:

- Recombinant human c-MET enzyme
- (Rac)-Tivantinib
- Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
- ATP solution (containing [y-32P]ATP)
- Substrate: Poly(Glu,Tyr) 4:1
- Phosphocellulose paper
- 0.5% Phosphoric Acid
- Scintillation counter

Procedure:

- Prepare serial dilutions of (Rac)-Tivantinib in DMSO, then dilute further in Kinase Assay
 Buffer. The final DMSO concentration in the assay should be ≤1%.
- In a microcentrifuge tube, add 10 μ L of the diluted **(Rac)-Tivantinib** or vehicle control (DMSO in Kinase Assay Buffer).
- Add 20 μL of recombinant c-MET enzyme solution (pre-diluted in Kinase Assay Buffer) to each tube.
- Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.



- Prepare the reaction mix by adding 10 μL of Poly(Glu,Tyr) substrate and 10 μL of ATP solution (containing [y-32P]ATP).
- Initiate the kinase reaction by adding 20 μ L of the reaction mix to the enzyme/inhibitor solution. The final reaction volume is 50 μ L.
- Incubate the reaction for 20-30 minutes at 30°C.
- Stop the reaction by spotting 40 μ L of the reaction mixture onto a phosphocellulose paper strip.
- Wash the phosphocellulose paper strips three times for 5 minutes each in 0.5% phosphoric acid.
- Air dry the paper strips and measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each Tivantinib concentration relative to the vehicle control and determine the IC₅₀ value using appropriate software.

Western Blot Analysis of c-MET Phosphorylation in Cells

This protocol allows for the assessment of Tivantinib's effect on c-MET autophosphorylation in a cellular context.

Materials:

- Cancer cell line of interest (e.g., MKN45, EBC-1)
- · Complete cell culture medium
- (Rac)-Tivantinib
- Hepatocyte Growth Factor (HGF), if studying ligand-induced phosphorylation
- Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)



- BCA Protein Assay Kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membrane and transfer apparatus
- Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-phospho-c-MET (Tyr1234/1235), anti-total-c-MET, anti-β-actin
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of (Rac)-Tivantinib (e.g., 0.1, 0.5, 1, 5 μM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle-treated control.
- For ligand-induced phosphorylation, serum-starve the cells for 4-6 hours before Tivantinib treatment, and then stimulate with HGF (e.g., 50 ng/mL) for 15 minutes before cell lysis.
- Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.
- Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
- Normalize the protein concentrations and prepare samples for SDS-PAGE.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with Blocking Buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-c-MET overnight at 4°C.



- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe for total c-MET and β-actin as loading controls.

In Vitro Microtubule Polymerization Assay

This assay determines the effect of **(Rac)-Tivantinib** on the in vitro assembly of purified tubulin.

Materials:

- Tubulin (>99% pure)
- G-PEM Buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP)
- (Rac)-Tivantinib
- Positive control (e.g., Nocodazole or Colchicine for depolymerization)
- Negative control (vehicle, e.g., DMSO)
- 96-well plate
- Spectrophotometer capable of reading absorbance at 340 nm at 37°C

Procedure:

- Reconstitute tubulin in G-PEM buffer to a final concentration of approximately 3 mg/mL.
- Add various concentrations of (Rac)-Tivantinib, positive control, or vehicle to the wells of a
 pre-warmed 96-well plate.
- Add the reconstituted tubulin solution to each well.
- Immediately place the plate in a spectrophotometer pre-heated to 37°C.



- Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
- Plot the absorbance over time to visualize the effect of Tivantinib on microtubule polymerization. A decrease or lack of increase in absorbance compared to the vehicle control indicates inhibition of polymerization.

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